PNU 96415E

Descripción general

Descripción

Métodos De Preparación

La síntesis de PNU 96415E implica varios pasos:

Reacción entre alcohol fenetil y dietil acetal de 3-cloropropionaldehído: Esta reacción es catalizada por ácido metanosulfónico, dando como resultado la formación de un acetal mixto.

Ciclización a isocromano: El acetal mixto luego se cicliza a isocromano mediante tratamiento con cloruro de aluminio en nitrometileno.

Alquilación de 1-(4-fluorofenil)piperazina: El isocromano luego se alquila con 1-(4-fluorofenil)piperazina en presencia de diisopropiletilamina en etilenglicol, produciendo el compuesto del título.

Conversión a dihidrocloruro: El compuesto final se convierte a su forma de dihidrocloruro mediante tratamiento con una solución metanólica de cloruro de hidrógeno.

Análisis De Reacciones Químicas

PNU 96415E experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son comunes en la síntesis y modificación del compuesto.

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el anillo de piperazina y el grupo fluorofenilo.

Reactivos y condiciones comunes: Reactivos como ácido metanosulfónico, cloruro de aluminio y diisopropiletilamina se usan comúnmente en la síntesis de this compound.

Aplicaciones Científicas De Investigación

PNU 96415E is a chemical compound with a high affinity for dopamine D4 and serotonin 5-HT2A receptors, classifying it as an antipsychotic agent. It has potential therapeutic applications in neuropsychiatric disorders involving dopaminergic and serotonergic dysregulation, such as schizophrenia and mood disorders. this compound functions as a receptor antagonist, inhibiting neurotransmitter action at specific receptors.

Scientific Research Applications

This compound has been utilized in scientific research for several applications:

- Antipsychotic Agent Research: this compound is explored for its potential as an antipsychotic agent due to its antagonistic effect on D4 and 5-HT2A receptors, which are implicated in neurological functions and their dysregulation is associated with psychotic disorders. Studies in rats have shown that this compound inhibits exploratory locomotor activity and antagonizes locomotor stimulation induced by d-amphetamine, suggesting its role in modulating behavioral responses.

- Glioblastoma (GBM) Therapy: this compound has been identified as a dopamine receptor D4 antagonist with potential in GBM therapy through the modification of autophagy . It inhibits the clonogenic potential of primary tumor cells . Studies showed that this compound displayed selectivity toward GNS (Glioblastoma Neural Stem cells) compared with NS (Neural stem cells) and non-NS control cells .

- Osteoarthritis Drug Discovery: this compound has been observed to have a positive effect on type II collagen-driven luciferase expression, suggesting a potential role in osteoarthritis drug discovery .

Comprehensive Data Tables

Comparison with Other Compounds:

| Compound Name | Receptor Affinity | Unique Features |

|---|---|---|

| This compound | High affinity for D4 and 5-HT2A; weak for D2 | Antagonizes autophagy-lysosomal pathway |

| L-741,742 | High affinity for D4 | Similar mechanism but different structural features |

| Clozapine | Broad-spectrum antipsychotic; affects multiple receptors | Known for efficacy in treatment-resistant schizophrenia |

| Quetiapine | Blocks multiple serotonin and dopamine receptors | Used widely for bipolar disorder and depression |

Well-Documented Case Studies

- Preclinical Studies: In preclinical studies this compound inhibited exploratory locomotor activity in mice and rats and antagonized d-amphetamine-induced locomotor stimulation in rats .

- Glioblastoma Neural Stem Cells (GNS): Two GNS lines (G362 and G411) were treated with this compound (25 µM) for 24 and 48 hours. Gene set enrichment analysis was used to identify pathways enriched in differentially regulated genes upon this compound treatment. Genes that were downregulated at 48 hours were enriched in 172 gene sets that are highly connected, as categorized into 25 main biological functions including DNA replication, chromatin remodeling, DNA repair, cell cycle, and RNA splicing .

- Type II Collagen Synthesis: Primary human chondrocytes were modified to express a Gaussia luciferase secreted reporter driven by type II collagen promoter. Treatment with this compound had a positive effect on type II collagen-driven luciferase expression with the higher concentrations, 12.5 M and 25 M, resulting in increased luminescence compared to the untreated controls . Immunohistochemistry showed that this compound had similar staining as compared to the untreated control .

Mecanismo De Acción

PNU 96415E ejerce sus efectos antagonizando los receptores de dopamina D4 y serotoninérgicos 5-HT2A. Inhibe la actividad locomotora exploratoria y antagoniza la estimulación locomotora inducida por d-anfetamina en ratas. El compuesto también bloquea la escalada en jaula inducida por apomorfina y el espasmo de cabeza y cuerpo producido por 5-HTP en ratones . Estas acciones son consistentes con su potencial como agente antipsicótico atípico.

Comparación Con Compuestos Similares

PNU 96415E no está químicamente relacionado con la clozapina, pero comparte propiedades farmacológicas similares. Tiene una alta afinidad por los receptores de dopamina D4 y 5-HT2A, similar a la clozapina, pero es más débil en la unión a los receptores D1, D2, alfa1 y muscarínicos . Otros compuestos similares incluyen:

Clozapina: Un antipsicótico atípico con un amplio perfil de receptores.

Haloperidol: Un antipsicótico típico con un perfil de unión a receptores diferente.

Risperidona: Otro antipsicótico atípico con alta afinidad por los receptores de serotonina y dopamina.

El perfil único de unión a receptores y las propiedades farmacológicas de this compound lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

PNU 96415E is a compound primarily recognized for its biological activity as a selective antagonist of the dopamine D4 receptor (DRD4) and has been investigated for its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

This compound exhibits high affinity for the dopamine D4 receptor and also interacts with serotonergic 5-HT2A receptors. Its mechanism of action involves the inhibition of pathways associated with cell proliferation and survival, particularly in glioblastoma stem cells (GNS) and other cancerous cells. The compound's activity has been linked to alterations in gene expression profiles that influence critical biological functions such as DNA replication, cell cycle progression, and autophagy.

Gene Expression Profiles

Research indicates that treatment with this compound leads to significant changes in gene expression. Specifically, downregulated genes are enriched in pathways related to:

- DNA Replication

- Chromatin Remodeling

- Cell Cycle Regulation

Conversely, upregulated genes are associated with:

- Lipid/Cholesterol Biosynthesis

- Autophagic Vacuoles Formation

These findings suggest that this compound not only inhibits tumor growth but also activates autophagic processes, indicating a complex role in cellular metabolism and survival pathways .

Anticancer Activity

This compound has demonstrated selective inhibition of GNS growth. In a study involving multiple GNS lines, this compound showed an IC50 value of approximately 6.25 µM, indicating its potency relative to other DRD4 antagonists. Notably, it achieved a 19- to 29-fold reduction in colony-forming cells from freshly isolated GBM patient tumor cells .

The following table summarizes the comparative potency of various DRD4 antagonists against GNS:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| L-741,742 | 1.5–6.2 | High |

| L-745,870 | 3.1–6.2 | Moderate |

| This compound | 6.25 | High |

| PD 168568 | 25–50 | Low |

Autophagy Induction

This compound has been shown to influence autophagy by promoting the accumulation of autophagosomes in treated cells. This effect was confirmed through the observation of increased levels of LC3B-positive puncta and elevated p62 levels, indicating impaired autophagic flux .

Neuropsychiatric Applications

In behavioral studies involving rats trained to discriminate clozapine from saline injections, this compound exhibited a clozapine-like stimulus effect without the side effects commonly associated with traditional antipsychotics like haloperidol. This suggests that this compound may have potential as an antipsychotic agent with a favorable side effect profile .

Osteoarthritis Research

Recent studies have explored this compound's effects on type II collagen-driven luciferase expression in osteoarthritis models. The compound demonstrated a dose-dependent increase in luminescence at higher concentrations (12.5 µM and 25 µM), suggesting it may play a role in enhancing cartilage repair mechanisms .

Propiedades

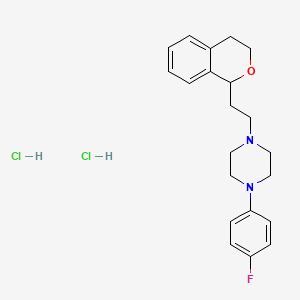

IUPAC Name |

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGYKPECFQXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432713 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-41-4 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.